
Cyclotridec-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotridec-2-en-1-one is a cyclic ketone with the molecular formula C13H22O It is characterized by a 13-membered ring structure containing a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotridec-2-en-1-one can be synthesized through various methods, including the cyclization of long-chain alkenes and ketones. One common method involves the use of thionyl chloride in anhydrous ethanol to facilitate the cyclization process. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Cyclotridec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon can facilitate substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Cyclotridec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which Cyclotridec-2-en-1-one exerts its effects involves interactions with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing biochemical pathways. The double bond in the ring structure allows for interactions with other molecules, potentially leading to changes in cellular processes .
Comparison with Similar Compounds
Cyclopent-2-en-1-one: A smaller cyclic ketone with similar reactivity but different structural properties.
Cyclohex-2-en-1-one: Another cyclic ketone with a six-membered ring, used in similar applications.
Cyclododec-2-en-1-one: A compound with a 12-membered ring, closely related in structure to Cyclotridec-2-en-1-one
Uniqueness: this compound’s 13-membered ring structure sets it apart from other cyclic ketones, providing unique reactivity and potential applications. Its larger ring size allows for more complex interactions and stability in various chemical environments.
Properties
CAS No. |
59454-32-9 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
cyclotridec-2-en-1-one |
InChI |
InChI=1S/C13H22O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h9,11H,1-8,10,12H2 |
InChI Key |
GPZWCHONRYSILX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


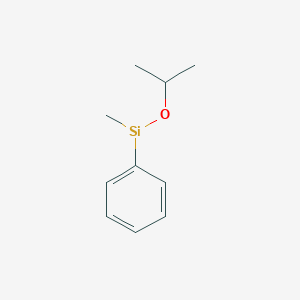

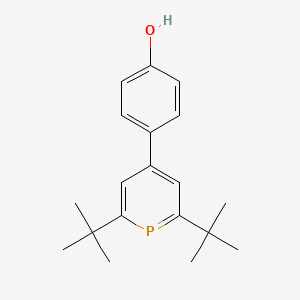
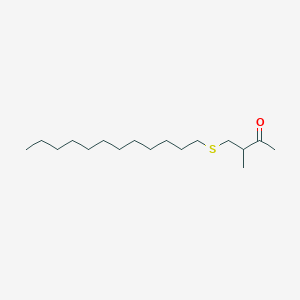
![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)
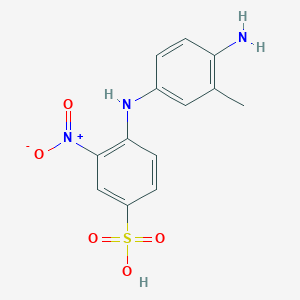
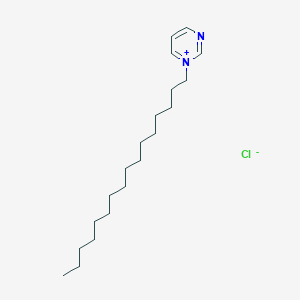
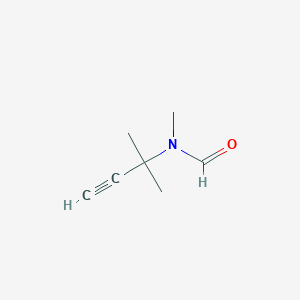
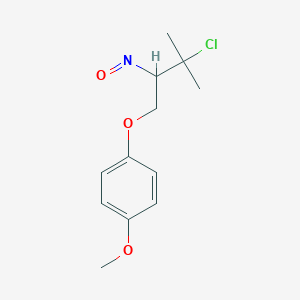
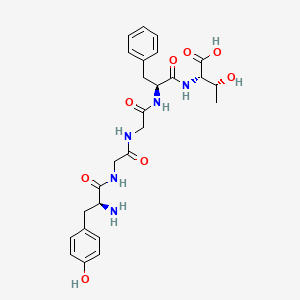
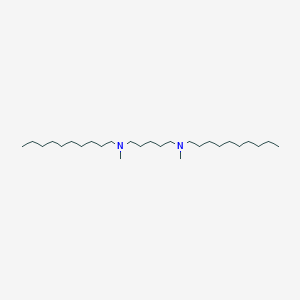
![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine](/img/structure/B14612526.png)

